3,5-Dimethoxyphthalic acid

Descripción

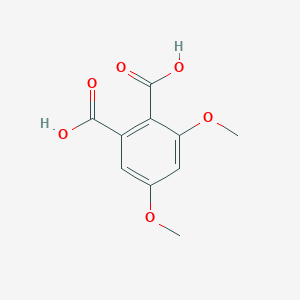

3,5-Dimethoxyphthalic acid is a substituted phthalic acid derivative featuring methoxy (-OCH₃) groups at the 3- and 5-positions of the aromatic ring and two carboxylic acid groups at the 1- and 2-positions. It is synthesized via the oxidation of 3-methyl-6-methoxy-8-hydroxy-3,4-dihydroisocoumarin derivatives under alkaline permanganate conditions, as demonstrated in the oxidation of a methyl ether derivative isolated from bitter carrots . The compound is structurally characterized by its molecular formula C₁₀H₁₀O₆, combining the phthalic acid backbone with methoxy substituents. Its applications span pharmaceutical intermediates and chemical synthesis, though specific industrial uses remain understudied .

Propiedades

Número CAS |

13133-05-6 |

|---|---|

Fórmula molecular |

C10H10O6 |

Peso molecular |

226.18 g/mol |

Nombre IUPAC |

3,5-dimethoxyphthalic acid |

InChI |

InChI=1S/C10H10O6/c1-15-5-3-6(9(11)12)8(10(13)14)7(4-5)16-2/h3-4H,1-2H3,(H,11,12)(H,13,14) |

Clave InChI |

UQUKRJYHFUTWCC-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)O)C(=O)O |

SMILES canónico |

COC1=CC(=C(C(=C1)OC)C(=O)O)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Phosphorus can be synthesized through various methods, including the reduction of phosphate rocks with carbon in an electric furnace. This process involves heating phosphate rock (calcium phosphate) with coke and silica in an electric furnace at high temperatures to produce elemental phosphorus and calcium silicate. The reaction is as follows:

2Ca3(PO4)2+6SiO2+10C→6CaSiO3+10CO+P4

Industrial Production Methods

The industrial production of phosphorus primarily involves the electric furnace method, which was developed in the late 1800s. This method is still widely used today. In this process, phosphate rock is mixed with coke and silica and heated in an electric furnace at temperatures around 1500°C to 1700°C. The phosphorus vapor produced is then condensed under water to obtain white phosphorus .

Análisis De Reacciones Químicas

Types of Reactions

Phosphorus undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

-

Oxidation: : Phosphorus readily oxidizes to form phosphorus pentoxide (P$4$O${10}$) when exposed to air. The reaction is highly exothermic:

P4+5O2→P4O10

-

Reduction: : Phosphorus can be reduced to form phosphine (PH$_3$) when reacted with strong reducing agents such as lithium aluminum hydride (LiAlH$_4$):

P4+4LiAlH4→4PH3+4LiAlO2

-

Substitution: : Phosphorus reacts with halogens to form phosphorus halides. For example, white phosphorus reacts with chlorine to form phosphorus trichloride (PCl$_3$):

P4+6Cl2→4PCl3

Common Reagents and Conditions

Common reagents used in phosphorus reactions include oxygen, chlorine, and reducing agents like lithium aluminum hydride. The conditions for these reactions vary, with oxidation typically occurring at room temperature, while reduction and substitution reactions may require specific solvents and controlled temperatures .

Major Products

The major products formed from phosphorus reactions include phosphorus pentoxide (P$4$O${10}$), phosphine (PH$_3$), and phosphorus trichloride (PCl$_3$). These products have significant industrial and chemical applications .

Aplicaciones Científicas De Investigación

Phosphorus has a wide range of scientific research applications across various fields:

-

Chemistry: : Phosphorus compounds are used as reagents and catalysts in organic synthesis. Phosphorus-based ligands are essential in transition metal catalysis.

-

Biology: : Phosphorus is a key component of nucleic acids (DNA and RNA) and is involved in energy transfer through adenosine triphosphate (ATP). It is also crucial for cell membrane structure as phospholipids.

-

Medicine: : Phosphorus compounds are used in pharmaceuticals, including bone health supplements and radiopharmaceuticals for imaging and cancer treatment.

-

Industry: : Phosphorus is used in the production of fertilizers, detergents, and flame retardants. Phosphorus-based materials are also used in the manufacture of semiconductors and light-emitting diodes (LEDs) .

Mecanismo De Acción

Phosphorus exerts its effects through various mechanisms depending on its chemical form and application. In biological systems, phosphorus is involved in the formation of high-energy phosphate bonds in ATP, which are crucial for energy transfer and metabolic processes. Phosphorus also plays a role in signal transduction pathways and the regulation of enzyme activity. In industrial applications, phosphorus compounds act as flame retardants by promoting the formation of a protective char layer that inhibits combustion .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

3,5-Dichlorophthalic Acid

- Molecular Formula : C₈H₄Cl₂O₄

- Substituents : Chlorine (-Cl) at the 3- and 5-positions.

- Synthesis : Produced via the reaction of trichloro-N-phenylphthalimide with zinc dust and NaOH at 60°C, yielding 36.7% under optimized conditions .

- Applications : Primarily used as a precursor in specialty chemical synthesis.

- Key Differences :

- Reactivity : Chlorine substituents enhance electrophilic aromatic substitution reactivity compared to methoxy groups, which are electron-donating.

- Yield : The synthesis of 3,5-dichlorophthalic acid achieves lower yields (36.7%) compared to the oxidation route for 3,5-dimethoxyphthalic acid, though direct yield data for the latter are unspecified .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Molecular Formula : C₉H₈O₄

- Substituents: Hydroxyl (-OH) groups at the 3- and 4-positions on a propenoic acid backbone.

- Synthesis : Extracted from natural sources (e.g., plants) or synthesized via esterification and hydroxylation .

- Applications : Widely used in pharmacological research (e.g., antioxidant studies), food additives, and cosmetics .

- Key Differences: Functionality: Caffeic acid lacks the dicarboxylic acid groups of phthalic acid derivatives, limiting its utility in polymer synthesis but enhancing its role in redox chemistry. Bioactivity: Exhibits notable antioxidant and anti-inflammatory properties, unlike this compound, which is primarily a synthetic intermediate .

3-(3,5-Dimethoxyphenoxy)propanoic Acid

- Molecular Formula : C₁₁H₁₄O₅

- Substituents: Methoxy groups at the 3- and 5-positions on a phenoxy-propanoic acid backbone.

- Synthesis : Custom-synthesized for specialized applications, often involving etherification and carboxylation .

- Applications : Serves as a medical intermediate, highlighting the role of methoxy-substituted aromatics in drug development .

- Key Differences: Backbone Flexibility: The propanoic acid chain introduces conformational flexibility, contrasting with the rigid phthalic acid structure. Storage: Requires sealed refrigeration, indicating higher sensitivity compared to this compound .

Comparative Data Table

Research Findings and Implications

- Synthetic Efficiency : The oxidation route for this compound (from dihydroisocoumarins) is environmentally benign compared to halogenation methods for dichlorophthalic acid, which involve hazardous reagents .

- Industrial Potential: Methoxy-substituted phthalic acids are underutilized in polymer chemistry, where their electron-donating groups could stabilize charge-transfer complexes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 3,5-Dimethoxyphthalic acid to ensure high yield and purity?

- Methodology :

- Begin with esterification of phthalic acid derivatives using methoxy-group donors (e.g., methyl iodide) under alkaline conditions. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .

- Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) to remove unreacted starting materials. Confirm purity using melting point analysis and NMR spectroscopy .

- Optimize reaction parameters (temperature, solvent polarity, catalyst concentration) using factorial design experiments to maximize yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- 1H/13C NMR : Assign peaks by comparing chemical shifts to NIST reference data for methoxy-substituted aromatic acids (δ ~3.8 ppm for methoxy groups; δ ~168 ppm for carbonyl carbons) .

- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, aromatic C-O at ~1250 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M-H]⁻ at m/z 240.04 and fragmentation patterns consistent with methoxy cleavage .

Q. How can solubility challenges of this compound in aqueous systems be addressed for biological assays?

- Methodology :

- Use co-solvents (e.g., DMSO:water mixtures ≤5% v/v) to enhance solubility while minimizing cytotoxicity .

- Derivatize the carboxylic acid groups with hydrophilic moieties (e.g., polyethylene glycol esters) to improve aqueous compatibility .

Advanced Research Questions

Q. How do steric and electronic effects of methoxy substituents influence the acid dissociation constants (pKa) of this compound?

- Methodology :

- Perform potentiometric titrations in standardized ionic media (e.g., 0.1 M KCl) to measure pKa values. Compare results to computational predictions (DFT calculations at the B3LYP/6-311+G(d,p) level) to analyze substituent effects .

- Validate findings against literature data for structurally analogous compounds (e.g., 3,5-dihydroxyphthalic acid) to isolate methoxy-specific contributions .

Q. What experimental and computational strategies resolve contradictions in reported crystallographic data for this compound derivatives?

- Methodology :

- Conduct single-crystal X-ray diffraction studies to determine precise bond angles and intermolecular interactions (e.g., hydrogen-bonding networks). Compare to Cambridge Structural Database entries for methoxy-aromatic systems .

- Use Hirshfeld surface analysis to quantify intermolecular contacts and identify discrepancies between experimental and simulated crystal packing .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

- Methodology :

- Design accelerated stability studies: Incubate samples at pH 2–12 (buffered solutions) and temperatures 25–60°C. Monitor degradation via HPLC-MS to identify breakdown products (e.g., demethylation or decarboxylation) .

- Apply Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the biological activity of this compound in enzymatic inhibition assays?

- Methodology :

- Replicate assays under standardized conditions (e.g., enzyme concentration, substrate saturation) to minimize variability. Use positive controls (e.g., known inhibitors) to calibrate results .

- Perform meta-analyses of published data to identify trends or outliers, accounting for differences in assay design (e.g., fluorescence vs. radiometric methods) .

Experimental Design Considerations

Q. What controls are essential when studying this compound as a ligand in metal-organic frameworks (MOFs)?

- Methodology :

- Include blank reactions (no ligand) to confirm MOF formation is ligand-dependent.

- Characterize MOFs using PXRD and BET surface area analysis to correlate ligand structure with porosity .

- Test for ligand leaching via ICP-MS after MOF exposure to acidic/basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.